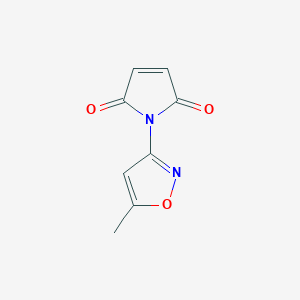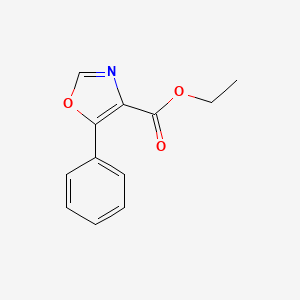
5-苯基-1,3-恶唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .
Molecular Structure Analysis
The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .
科学研究应用
合成方法
5-苯基-1,3-恶唑-4-羧酸乙酯参与了各种合成方法,用于创建复杂的分子。例如,它用于通过 N-Boc-β-氨基醇的 SN2 环化立体选择性合成抗 2-恶唑烷酮,突出了其在有机合成中的多功能性 (Madhusudhan et al., 2003)。此外,它在无溶剂条件下高效合成 2-硫代-2,3-二氢-1,3-恶唑-5-羧酸乙酯中作为前体,强调了它在新型有机化合物开发中的作用 (Yavari et al., 2008)。
缓蚀
研究还探索了与 5-苯基-1,3-恶唑-4-羧酸乙酯密切相关的恶唑衍生物在盐酸介质中作为缓蚀剂的用途。这表明恶唑衍生物在保护金属免受腐蚀方面的潜力,展示了它们在材料科学中的实际应用 (Rahmani et al., 2018)。
药学应用
虽然明确避免药物使用和剂量细节,但值得注意的是,5-苯基-1,3-恶唑-4-羧酸乙酯的衍生物已被研究其抗菌特性。这些研究表明这些化合物在开发新的抗菌剂方面的潜力,从而为旨在对抗传染病的药物研究做出贡献 (Biointerface Research in Applied Chemistry, 2020)。
化学空间扩展
从恶唑-4-羧酸乙酯开始,对富含 sp3 的 4,5-二取代恶唑的化学空间进行进一步研究,强调了该化合物在推进合成和药物化学中的作用。官能团转化的发展扩展了可用于创建具有各种领域潜在应用的新化合物的工具包 (Slobodyanyuk et al., 2019)。
生化分析
Biochemical Properties
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is generally stable under ambient conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are responsible for the oxidation of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate, leading to the formation of metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, Ethyl 5-phenyl-1,3-oxazole-4-carboxylate can localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its involvement in various cellular processes.
属性
IUPAC Name |
ethyl 5-phenyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYYERWTHYROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383867 |
Source


|
| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32998-97-3 |
Source


|
| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

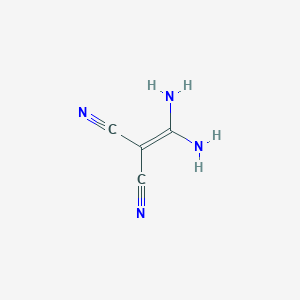

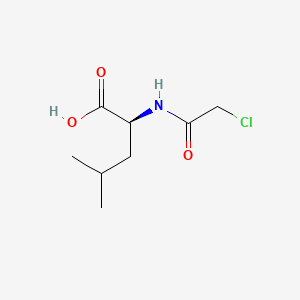




![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
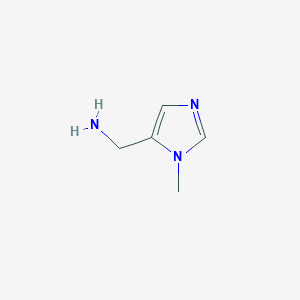
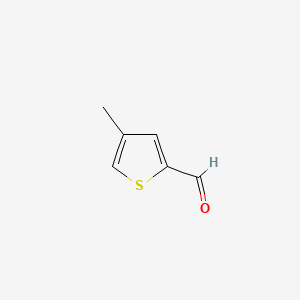
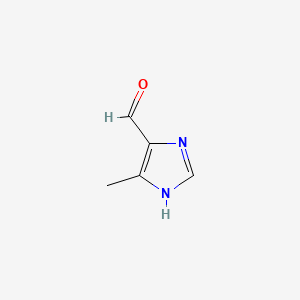
![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)

